molecular formula C12H8F3NO2 B2943136 Methyl 2-(trifluoromethyl)quinoline-6-carboxylate CAS No. 1154743-11-9

Methyl 2-(trifluoromethyl)quinoline-6-carboxylate

Cat. No. B2943136
M. Wt: 255.196
InChI Key: RMVKZDIEWMLCJE-UHFFFAOYSA-N
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Description

“Methyl 2-(trifluoromethyl)quinoline-6-carboxylate” is a chemical compound with the IUPAC name “methyl 2-(trifluoromethyl)-6-quinolinecarboxylate”. It has a molecular weight of 255.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8F3NO2/c1-18-11(17)8-2-4-9-7(6-8)3-5-10(16-9)12(13,14)15/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a flash point of 139.3 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Catalytic Applications

Quinoline derivatives are crucial in the development of bioactive molecules and ligands for catalysis. For example, the work by Xie et al. (2019) describes a metal-free protocol for the preparation of quinoxaline-3-carboxylates and analogs, highlighting the importance of such structures in natural products and synthetic drugs (Xie et al., 2019). Similarly, Wang et al. (2018) developed a novel rhodium-catalyzed oxidative annulation method to construct quinoline-2-carboxylate derivatives, demonstrating the potential of these compounds in pharmaceutical development (Wang et al., 2018).

Biological and Pharmaceutical Research

Quinoline derivatives are explored for their anticancer properties. Solomon and Lee (2011) discussed quinoline as a privileged scaffold in cancer drug discovery, showing its versatility in generating structurally diverse derivatives with anticancer activity (Solomon & Lee, 2011). Additionally, the study by Chen et al. (2019) on 7-aminoquinolines highlights their application in bioimaging, particularly for targeting the Golgi apparatus in various cell lines, demonstrating the utility of quinoline derivatives in both therapeutic and diagnostic contexts (Chen et al., 2019).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

methyl 2-(trifluoromethyl)quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c1-18-11(17)8-2-4-9-7(6-8)3-5-10(16-9)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVKZDIEWMLCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(trifluoromethyl)quinoline-6-carboxylate

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